molecular formula C20H30N2 B14610301 1-[1-(2,4,6-Trimethylphenyl)octan-2-yl]-1H-imidazole CAS No. 61019-44-1

1-[1-(2,4,6-Trimethylphenyl)octan-2-yl]-1H-imidazole

Cat. No.: B14610301
CAS No.: 61019-44-1
M. Wt: 298.5 g/mol
InChI Key: SFLSJEITLKNECU-UHFFFAOYSA-N
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Description

1-[1-(2,4,6-Trimethylphenyl)octan-2-yl]-1H-imidazole is a synthetic organic compound that belongs to the imidazole class of heterocyclic compounds. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their versatile chemical properties .

Preparation Methods

The synthesis of 1-[1-(2,4,6-Trimethylphenyl)octan-2-yl]-1H-imidazole typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Industrial production methods often employ solvent-free conditions and microwave-assisted synthesis to enhance yield and efficiency .

Chemical Reactions Analysis

1-[1-(2,4,6-Trimethylphenyl)octan-2-yl]-1H-imidazole undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields imidazole N-oxides, while reduction can produce various substituted imidazoles .

Scientific Research Applications

1-[1-(2,4,6-Trimethylphenyl)octan-2-yl]-1H-imidazole has a broad range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(2,4,6-Trimethylphenyl)octan-2-yl]-1H-imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. This coordination can inhibit or activate enzymes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

1-[1-(2,4,6-Trimethylphenyl)octan-2-yl]-1H-imidazole can be compared to other imidazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

CAS No.

61019-44-1

Molecular Formula

C20H30N2

Molecular Weight

298.5 g/mol

IUPAC Name

1-[1-(2,4,6-trimethylphenyl)octan-2-yl]imidazole

InChI

InChI=1S/C20H30N2/c1-5-6-7-8-9-19(22-11-10-21-15-22)14-20-17(3)12-16(2)13-18(20)4/h10-13,15,19H,5-9,14H2,1-4H3

InChI Key

SFLSJEITLKNECU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CC1=C(C=C(C=C1C)C)C)N2C=CN=C2

Origin of Product

United States

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